EP3 antagonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

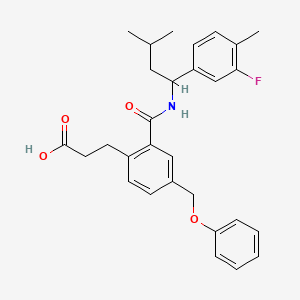

Molecular Formula |

C29H32FNO4 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

3-[2-[[1-(3-fluoro-4-methylphenyl)-3-methylbutyl]carbamoyl]-4-(phenoxymethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C29H32FNO4/c1-19(2)15-27(23-11-9-20(3)26(30)17-23)31-29(34)25-16-21(10-12-22(25)13-14-28(32)33)18-35-24-7-5-4-6-8-24/h4-12,16-17,19,27H,13-15,18H2,1-3H3,(H,31,34)(H,32,33) |

InChI Key |

OWFLBMKLSVEXQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC(C)C)NC(=O)C2=C(C=CC(=C2)COC3=CC=CC=C3)CCC(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of a Novel EP3 Receptor Antagonist

Disclaimer: Due to the limited public information available for a specific molecule designated "EP3 antagonist 5," this document provides a comprehensive technical overview of a representative potent EP3 antagonist, Compound 13, a novel pyridone-based antagonist developed for the potential treatment of Type 2 Diabetes. The methodologies, data, and workflows presented are based on publicly available research and are intended to serve as an in-depth guide for researchers, scientists, and drug development professionals.

Introduction to the EP3 Receptor as a Therapeutic Target

The prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a crucial role in a multitude of physiological and pathological processes.[1][2][3] Activation of the EP3 receptor by its endogenous ligand PGE2 primarily signals through the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling pathway is implicated in various conditions, including inflammation, pain, cardiovascular diseases, and metabolic disorders.[1][2]

Notably, increased PGE2 signaling through the EP3 receptor has been linked to the suppression of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells, contributing to the pathophysiology of type 2 diabetes.[1][3] This has positioned EP3 receptor antagonists as a promising therapeutic strategy to restore normal insulin secretion in diabetic patients.[1]

Discovery of a Novel Pyridone-Based EP3 Antagonist: Compound 13

A novel series of pyridone-based compounds were identified as potent EP3 antagonists. Through a process of structural optimization guided by EP3 binding and functional assays, along with absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) profiling, Compound 13 emerged as a lead candidate.[1] This compound demonstrated the ability to reverse the sulprostone-induced suppression of glucose-stimulated insulin secretion in both in vitro and in vivo models.[1]

Quantitative Biological Data for Compound 13

The following table summarizes the key in vitro and in vivo data for Compound 13.

| Parameter | Value | Species | Assay Type |

| EP3 Binding Affinity (Ki) | 2.1 nM | Human | Radioligand Binding Assay |

| EP3 Functional Antagonism (IC50) | 5.3 nM | Human | cAMP Assay |

| EP1 Binding Affinity (Ki) | >10,000 nM | Human | Radioligand Binding Assay |

| EP2 Binding Affinity (Ki) | >10,000 nM | Human | Radioligand Binding Assay |

| EP4 Binding Affinity (Ki) | >10,000 nM | Human | Radioligand Binding Assay |

| Rat EP3 Binding Affinity (Ki) | 3.6 nM | Rat | Radioligand Binding Assay |

| In vivo Efficacy | Reversal of sulprostone-induced GSIS suppression | Rat | Intravenous Glucose Tolerance Test (ivGTT) |

Synthesis of EP3 Antagonist Compound 13

The synthesis of Compound 13 is a multi-step process. Below is a representative synthetic scheme based on related pyridone structures.

Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of a key intermediate and the final compound is provided below.

Step 1: Synthesis of a Pyridone Core Intermediate

-

Reaction: A substituted aniline (B41778) is reacted with a β-ketoester in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling point solvent such as toluene (B28343) or xylene.

-

Procedure: To a solution of the aniline derivative (1.0 eq) in toluene, the β-ketoester (1.1 eq) and p-toluenesulfonic acid (0.1 eq) are added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Step 2: N-Alkylation of the Pyridone Core

-

Reaction: The pyridone intermediate is alkylated with a suitable alkyl halide in the presence of a base.

-

Procedure: To a solution of the pyridone (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), a base such as cesium carbonate (Cs2CO3, 1.5 eq) is added. The alkyl halide (1.2 eq) is then added, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The product is purified by chromatography.

Step 3: Saponification of the Ester

-

Reaction: The ester group is hydrolyzed to the corresponding carboxylic acid using a base.

-

Procedure: The ester from the previous step is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water. Lithium hydroxide (B78521) (LiOH, 2.0 eq) is added, and the reaction is stirred at room temperature. Upon completion, the THF is removed in vacuo, and the aqueous solution is acidified with 1N HCl. The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Step 4: Amide Coupling to form Compound 13

-

Reaction: The carboxylic acid is coupled with a specific amine using a peptide coupling agent.

-

Procedure: To a solution of the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in DMF, a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) is added. The reaction is stirred at room temperature until completion. The reaction mixture is diluted with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The final compound is purified by preparative HPLC to yield Compound 13.

Key Experimental Methodologies

EP3 Receptor Binding Assay

-

Objective: To determine the binding affinity of the test compound to the human EP3 receptor.

-

Method:

-

Membranes from cells stably expressing the human EP3 receptor are prepared.

-

The membranes are incubated with a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

cAMP Functional Assay

-

Objective: To assess the functional antagonist activity of the compound by measuring its ability to block agonist-induced inhibition of cAMP production.

-

Method:

-

Cells expressing the human EP3 receptor are seeded in a multi-well plate.

-

The cells are pre-incubated with varying concentrations of the test compound.

-

Forskolin (an adenylyl cyclase activator) and an EP3 receptor agonist (e.g., sulprostone) are added to stimulate and then inhibit cAMP production.

-

The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA-based).

-

The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist's effect, is determined.

-

In Vivo Intravenous Glucose Tolerance Test (ivGTT)

-

Objective: To evaluate the in vivo efficacy of the EP3 antagonist in a model of suppressed insulin secretion.

-

Method:

-

Fasted rats are anesthetized and cannulated.

-

The EP3 receptor agonist sulprostone (B1662612) is infused intravenously to suppress glucose-stimulated insulin secretion.

-

The test compound (EP3 antagonist) is administered, typically via intravenous infusion.

-

A bolus of glucose is injected intravenously.

-

Blood samples are collected at various time points, and plasma levels of insulin and glucose are measured.

-

The ability of the antagonist to reverse the sulprostone-induced suppression of insulin secretion is assessed.[3]

-

Signaling Pathways and Experimental Workflows

EP3 Receptor Signaling Pathway

Caption: EP3 Receptor Signaling Pathway.

Drug Discovery Workflow for an EP3 Antagonist

Caption: EP3 Antagonist Drug Discovery Workflow.

Conclusion

The discovery and development of potent and selective EP3 receptor antagonists, such as the representative Compound 13, hold significant promise for the treatment of diseases like type 2 diabetes. This guide has provided a detailed overview of the discovery process, synthetic methodologies, key experimental protocols, and the underlying biological pathways. The structured presentation of quantitative data and visual workflows aims to facilitate a deeper understanding for professionals in the field of drug discovery and development. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

- 3. Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the EP3 Receptor Antagonist Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor (GPCR), is a critical mediator in a wide array of physiological and pathophysiological processes. Its involvement in inflammation, pain perception, fever regulation, gastric acid secretion, and platelet aggregation has positioned it as a significant therapeutic target.[1][2] A distinguishing characteristic of the EP3 receptor is the existence of multiple isoforms generated through alternative mRNA splicing. These isoforms, while identical in their ligand-binding domains, exhibit diversity in their intracellular C-terminal tails, which dictates their coupling to various G-proteins and subsequent downstream signaling cascades. This guide provides a comprehensive technical overview of the EP3 antagonist signaling pathway, focusing on quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.

EP3 Receptor Signaling Pathways: A Multi-faceted Network

The EP3 receptor's ability to couple with a variety of G-proteins, including Gi, Gs, Gq, and G12/13, results in a complex and diverse range of cellular responses. EP3 antagonists function by competitively binding to the receptor, thereby blocking the actions of the endogenous ligand PGE2 and inhibiting the downstream signaling cascades.[1][2][3]

Gi-Coupled Signaling Pathway

The most predominantly reported signaling pathway for the EP3 receptor involves its coupling to the inhibitory G-protein, Gi.

-

Mechanism: Upon activation by PGE2, the EP3 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase.

-

Downstream Effects: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5][6][7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in processes such as inflammation, pain sensitization, and gastric acid secretion.[5]

-

Antagonist Action: EP3 antagonists block the initial binding of PGE2, preventing the activation of the Gi protein and the subsequent decrease in cAMP levels.

Gs-Coupled Signaling Pathway

While less common, some EP3 receptor isoforms can couple to the stimulatory G-protein, Gs.

-

Mechanism: In this pathway, the activated EP3 receptor induces the Gs protein to activate adenylyl cyclase.

-

Downstream Effects: This leads to an increase in intracellular cAMP levels and subsequent activation of PKA, promoting downstream signaling events that can be opposite to those mediated by Gi coupling.[6]

-

Antagonist Action: EP3 antagonists prevent the PGE2-induced activation of the Gs-coupled pathway, thereby blocking the increase in cAMP.

Gq-Coupled Signaling Pathway

Certain EP3 receptor isoforms are capable of coupling to Gq proteins, leading to calcium mobilization.

-

Mechanism: Activation of the EP3 receptor by PGE2 stimulates the Gq protein, which in turn activates phospholipase C (PLC).

-

Downstream Effects: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets.[8]

-

Antagonist Action: EP3 antagonists inhibit PGE2-mediated activation of the Gq-PLC pathway, preventing the rise in intracellular calcium.

G12/13-Coupled Signaling Pathway

The EP3 receptor can also signal through G12/13 proteins to activate the small GTPase Rho.

-

Mechanism: Upon PGE2 binding, the EP3 receptor activates G12/13 proteins. The activated Gα12/13 subunits then stimulate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs).

-

Downstream Effects: RhoGEFs catalyze the exchange of GDP for GTP on RhoA, leading to its activation. Activated RhoA then engages downstream effectors such as Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction.[2][6]

-

Antagonist Action: By blocking PGE2 binding, EP3 antagonists prevent the activation of the G12/13-RhoA signaling cascade.

Quantitative Data for EP3 Receptor Antagonists

The following tables summarize key quantitative data for several well-characterized EP3 receptor antagonists. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: Binding Affinities (Ki) and IC50/EC50 Values of EP3 Receptor Antagonists

| Compound | Parameter | Value (nM) | Species | Assay Type | Reference |

| DG-041 | IC50 | 4.6 | Human | Radioligand Binding | |

| IC50 | 8.1 | Human | FLIPR Assay | ||

| pKD | 10.85 (pKD) | Mouse | Schild Analysis | [4][9] | |

| L-798,106 | Ki | 0.3 | Human | Radioligand Binding | [10][11] |

| Ki (EP4) | 916 | Human | Radioligand Binding | [10][11] | |

| Ki (EP1) | >5000 | Human | Radioligand Binding | [10][11] | |

| Ki (EP2) | >5000 | Human | Radioligand Binding | [10][11] | |

| IC50 | 33 | Human | cAMP Assay | [12] | |

| ONO-AE3-240 | Ki | 0.23 | - | Competition Binding | [5] |

| Ki (EP1) | 590 | - | Competition Binding | [5] | |

| Ki (EP4) | 58 | - | Competition Binding | [5] | |

| EP3 antagonist 3 | pKi | 8.3 (pKi) | - | - | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of EP3 receptor antagonist activity. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for the EP3 receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the EP3 receptor. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.

-

Incubation: The membranes are incubated with a radiolabeled ligand that binds to the EP3 receptor (e.g., [3H]PGE2) and varying concentrations of the unlabeled antagonist being tested.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

cAMP Measurement Assay

This functional assay measures the ability of an EP3 antagonist to block the agonist-induced changes in intracellular cAMP levels.

-

Cell Culture: Cells endogenously expressing or engineered to express the EP3 receptor are cultured in appropriate media.

-

Pre-treatment: The cells are pre-incubated with varying concentrations of the EP3 antagonist.

-

Stimulation: An EP3 agonist (e.g., PGE2 or sulprostone) is added to the cells to stimulate the receptor. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a variety of commercially available kits, such as ELISA or HTRF-based assays.

-

Data Analysis: The data is used to generate dose-response curves and calculate the IC50 value of the antagonist.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay is used to measure the ability of an EP3 antagonist to block the agonist-induced increase in intracellular calcium concentration, typically through the Gq-coupled pathway.

-

Cell Culture and Dye Loading: Cells expressing the EP3 receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Addition: Varying concentrations of the EP3 antagonist are added to the wells.

-

FLIPR Measurement: The microplate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument adds the EP3 agonist to the wells and simultaneously monitors the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The data is analyzed to determine the IC50 of the antagonist in blocking the agonist-induced calcium response.

Rho Activation Assay

This assay is used to determine the effect of an EP3 antagonist on the activation of the small GTPase RhoA, a downstream effector of the G12/13 pathway.

-

Cell Treatment: Cells are treated with the EP3 antagonist followed by stimulation with an EP3 agonist.

-

Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of RhoA.

-

Pull-down Assay: The cell lysates are incubated with beads coupled to the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin. The RBD specifically binds to the active, GTP-bound form of RhoA.

-

Western Blot: The beads are washed, and the bound proteins are eluted and separated by SDS-PAGE. The amount of pulled-down RhoA is then detected by Western blotting using a RhoA-specific antibody.

-

Data Analysis: The intensity of the RhoA band is quantified by densitometry to determine the level of RhoA activation.

Conclusion

The EP3 receptor represents a complex and highly regulated signaling hub with significant potential as a therapeutic target. The development of selective EP3 antagonists has provided valuable tools for dissecting the intricate signaling pathways and exploring their therapeutic applications. This technical guide provides a foundational understanding of the core signaling mechanisms, quantitative parameters of key antagonists, and detailed experimental protocols for their characterization. A thorough understanding of these aspects is paramount for researchers, scientists, and drug development professionals working to advance the field of EP3 receptor pharmacology.

References

- 1. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of RhoGEF proteins by G12/13-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal transduction pathway regulating prostaglandin EP3 receptor-induced neurite retraction: requirement for two different tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. Prostaglandin EP3 receptor superactivates adenylyl cyclase via the Gq/PLC/Ca2+ pathway in a lipid raft-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of EP3 Antagonists in Modulating Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, has been increasingly implicated in the progression of various cancers. Its effects are mediated through four E-type prostanoid (EP) receptors, EP1-4. The EP3 receptor, in particular, has emerged as a critical regulator of tumor-associated angiogenesis and cell proliferation. This technical guide provides an in-depth analysis of the role of EP3 antagonists in cancer cell proliferation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The evidence presented suggests that targeting the PGE2-EP3 signaling axis with specific antagonists offers a promising therapeutic strategy for a range of malignancies.

Introduction to PGE2 and the EP3 Receptor in Cancer

Elevated expression of cyclooxygenase-2 (COX-2) and consequently increased levels of PGE2 are hallmarks of numerous cancers, contributing to tumor development and progression.[1] PGE2 exerts its pleiotropic effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] While the roles of other EP receptors are also under investigation, the EP3 receptor has garnered significant attention for its involvement in tumor growth, angiogenesis, and metastasis.[2][3][4][5]

The EP3 receptor is unique in that it can couple to different G proteins, leading to diverse downstream signaling cascades. A major splice variant of EP3 couples to an inhibitory G protein (Gi), leading to the inhibition of adenylyl cyclase (AC) and a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This can subsequently activate pro-tumorigenic pathways such as the Ras/Raf/MAPK signaling cascade.[7] The complex and sometimes conflicting roles of EP3 in different cancer types underscore the importance of detailed investigation into its signaling and the therapeutic potential of its antagonists.[6][7]

Quantitative Effects of EP3 Antagonists on Cancer Cell Proliferation and Migration

Several studies have demonstrated the anti-proliferative and anti-migratory effects of specific EP3 antagonists in various cancer cell lines. The data from these key studies are summarized below for clear comparison.

Table 1: In Vitro Efficacy of EP3 Antagonist L-798,106 on Endometrial Cancer Cells (RL95-2)

| Parameter | Treatment | Concentration | Duration | Result | Reference |

| Cell Viability (MTT Assay) | L-798,106 | 10 nM | 48 hours | Significant dose-dependent decrease in viability | [8][9] |

| 100 nM | 48 hours | " | [8][9] | ||

| 1000 nM | 48 hours | " | [8][9] | ||

| Cell Proliferation (BrdU Assay) | L-798,106 | 1 µM | 48 hours | Significant suppression of proliferation | [8][9][10] |

| Cell Migration (Wound Healing Assay) | L-798,106 | 1 µM | Not Specified | Significant suppression of migration ability | [8][9] |

Table 2: In Vitro Efficacy of EP3 Antagonist L-798,106 on Breast Cancer Cells (SK-BR-3)

| Parameter | Treatment | Concentration | Duration | Result | Reference |

| Cell Proliferation (BrdU Assay) | L-798,106 | 10-1000 nM | 24-72 hours | Significant reduction in proliferation | [6][11][12] |

| Cell Migration (Scratch Assay) | L-798,106 | 10-1000 nM | 24-72 hours | Significant reduction in migration | [6][11][12] |

Table 3: In Vivo Efficacy of EP3 Antagonist ONO-AE3-240 on Sarcoma 180 and Lewis Lung Carcinoma

| Parameter | Animal Model | Treatment | Dosage | Result | Reference |

| Tumor Growth | WT Mice | ONO-AE3-240 | 15-50 nmole/tumor/day | Marked suppression of implanted tumor growth | [2][13] |

| Tumor-Associated Angiogenesis | WT Mice | ONO-AE3-240 | 15-50 nmole/tumor/day | Marked reduction in tumor-associated angiogenesis | [2][13] |

| Tumor Growth | EP3-/- Mice | ONO-AE3-240 | 15-50 nmole/tumor/day | No effect on tumor growth | [2][3] |

| Tumor-Associated Angiogenesis | EP3-/- Mice | ONO-AE3-240 | 15-50 nmole/tumor/day | No effect on angiogenesis | [2][3] |

Signaling Pathways Modulated by EP3 Antagonists

The anti-proliferative effects of EP3 antagonists are rooted in their ability to interfere with key signaling pathways that drive cancer progression.

The Canonical PGE2-EP3 Signaling Pathway

In many cancer cells, PGE2 binding to the EP3 receptor initiates a signaling cascade that promotes cell survival and proliferation. A predominant pathway involves the coupling of EP3 to the Gi protein, which inhibits adenylyl cyclase, leading to decreased cAMP levels.[6] This can relieve the inhibition on downstream effectors that promote cell growth.

References

- 1. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Host prostaglandin E(2)-EP3 signaling regulates tumor-associated angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

- 6. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vivo Efficacy of the EP3 Antagonist DG-041: A Technical Guide for Researchers

An In-depth Analysis of Preclinical Animal Models

This technical guide provides a comprehensive overview of the in vivo efficacy of the prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3) antagonist, DG-041 (also known as compound 5), in various animal models. DG-041 is a potent and selective antagonist of the EP3 receptor, a G-protein coupled receptor implicated in a range of physiological and pathophysiological processes, including platelet aggregation, thrombosis, and metabolic regulation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and relevant signaling pathways to facilitate further investigation into the therapeutic potential of EP3 antagonism.

Core Findings at a Glance

DG-041 has demonstrated significant efficacy in preclinical animal models, primarily in the areas of thrombosis and metabolic disease. In models of arterial thrombosis, DG-041 effectively reduces thrombus formation without a corresponding increase in bleeding time, a critical advantage over many current antiplatelet therapies.[2] In studies of diet-induced obesity, short-term administration of DG-041 has been shown to modulate lipid metabolism, specifically by reducing triglyceride content in skeletal muscle.[3][4][5]

EP3 Receptor Signaling Pathway

The EP3 receptor is unique among the prostaglandin E2 receptor subtypes in its ability to couple to multiple G proteins, leading to diverse and sometimes opposing intracellular signaling cascades. This complexity is crucial for understanding the mechanism of action of EP3 antagonists like DG-041. The primary signaling pathway involves coupling to Gαi, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels.[6] However, the EP3 receptor can also couple to Gαs, stimulating cAMP production, and to Gα12/13, activating the Rho signaling pathway.[6] This multifaceted signaling allows the EP3 receptor to play a complex role in cellular function.

Efficacy in Animal Models of Thrombosis

DG-041 has been evaluated in murine models of arterial thrombosis, where it has been shown to significantly reduce thrombus formation. A key finding is the dissociation of its anti-thrombotic effects from an increased risk of bleeding, a common side effect of other antiplatelet agents.

Quantitative Data

| Animal Model | Treatment Group | Key Efficacy Endpoint | Result | Reference |

| Ferric Chloride-Induced Carotid Artery Thrombosis (Mouse) | DG-041 | Time to Occlusion | Significantly increased compared to vehicle | [2] |

| Atherosclerotic Plaque Scratch-Induced Thrombosis (Apoe-/- Mouse) | DG-041 | Fluorescent Atherothrombosis (pixels/min) | 0.02 ± 0.01 x 105 (DG-041) vs. 1.80 ± 0.60 x 105 (Vehicle) | [2] |

| Tail Bleeding Time (Mouse) | DG-041 (increasing doses) | Bleeding Time (s) | No significant change compared to control | [2] |

Experimental Protocols

Ferric Chloride-Induced Thrombosis Model:

-

Animals: Male C57BL/6 mice.

-

Anesthesia: Isoflurane.

-

Procedure: The left carotid artery is exposed. A piece of filter paper saturated with ferric chloride solution (typically 10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombosis.

-

Drug Administration: DG-041 or vehicle is administered prior to the injury, typically via oral gavage or intravenous injection.

-

Efficacy Assessment: Blood flow in the carotid artery is monitored using a Doppler flow probe to determine the time to vessel occlusion.

Atherosclerotic Plaque Scratch Model:

-

Animals: Apolipoprotein E-deficient (Apoe-/-) mice fed a high-fat diet to induce atherosclerosis.

-

Procedure: The carotid artery containing atherosclerotic plaques is exposed. A fine needle is used to scratch the luminal surface of the plaque to induce atherothrombosis.

-

Drug Administration: DG-041 or vehicle is administered prior to the procedure.

-

Efficacy Assessment: Platelet accumulation and thrombus formation are visualized and quantified using intravital fluorescence microscopy, often by pre-injecting fluorescently labeled platelets.

Efficacy in Animal Models of Diet-Induced Obesity

The role of the EP3 receptor in metabolism has been investigated using DG-041 in a diet-induced obesity model. These studies aimed to understand the effects of acute EP3 antagonism on the diabetic phenotype.

Quantitative Data

| Animal Model | Treatment Group | Key Efficacy Endpoint | Result | Reference |

| Diet-Induced Obese Male CB6F1 Mice | DG-041 (20 mg/kg, s.c., twice daily for 7 days) | Body Composition | Minimal effect on body weight and fat mass compared to vehicle | [3][4] |

| Glycemic Control | No significant effect on fasting glucose or insulin (B600854) levels | [3][4][5] | ||

| Skeletal Muscle Triglyceride Content | Reduction compared to vehicle-treated mice | [3][4][5] | ||

| Hepatic Triglyceride Content | Trend towards an increase compared to vehicle-treated mice | [3][4][5] |

Experimental Protocols

Diet-Induced Obesity Model:

-

Animals: Male C57BL/6 × BALB/c (CB6F1) mice.

-

Diet: Mice are fed a high-fat diet (e.g., 45% or 60% of calories from fat) for an extended period (e.g., from 4 to 20 weeks of age) to induce obesity and insulin resistance. A control group is fed a standard chow diet.[3][4]

-

Drug Administration: DG-041 (e.g., 20 mg/kg) or vehicle is administered, for instance, by subcutaneous injection twice daily for one week.[3][4]

-

Efficacy Assessment:

-

Body Composition: Body weight and fat mass are measured using techniques like pulsed nuclear magnetic resonance (NMR).[3]

-

Glycemic Control: Fasting blood glucose and plasma insulin levels are measured to assess insulin sensitivity.

-

Tissue Analysis: Triglyceride content in tissues such as skeletal muscle and liver is quantified.

-

Summary and Future Directions

The preclinical data available for DG-041 demonstrate its potential as a therapeutic agent, particularly in the context of atherothrombotic diseases where a reduction in thrombosis without an increased bleeding risk is highly desirable.[2] The compound's ability to modulate lipid metabolism in a diet-induced obesity model, specifically by reducing skeletal muscle triglycerides, also warrants further investigation.[3][4][5]

Future research should focus on long-term efficacy and safety studies in relevant animal models. For thrombosis, this could involve chronic dosing studies in atherosclerotic models to assess the impact on plaque stability and the prevention of spontaneous thrombotic events. In the metabolic space, further studies are needed to elucidate the long-term consequences of EP3 antagonism on insulin sensitivity, hepatic steatosis, and overall metabolic health. The complex signaling of the EP3 receptor suggests that its antagonism could have wide-ranging effects, making a thorough understanding of its tissue-specific actions a priority for future drug development efforts.

References

- 1. DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of the EP3 antagonist DG-041 on male mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Role of EP3 Antagonists in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3) has emerged as a significant therapeutic target in the realm of cardiovascular disease. Acting as a Gαi-coupled receptor, its activation triggers a cascade of events that contribute to the pathogenesis of several cardiovascular conditions, including thrombosis, myocardial infarction, and hypertension. Consequently, the development of EP3 receptor antagonists has garnered considerable interest as a novel therapeutic strategy. This technical guide provides a comprehensive overview of the rationale for EP3 antagonism in cardiovascular disease, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways and mechanisms of action.

Introduction: The Prostaglandin E2 EP3 Receptor in Cardiovascular Physiology and Pathophysiology

Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][2][3] These receptors are coupled to different intracellular signaling pathways; EP2 and EP4 receptors stimulate adenylyl cyclase via Gαs, leading to increased cyclic AMP (cAMP) levels, while the EP1 receptor is coupled to Gαq, resulting in increased intracellular calcium.[3][4] The EP3 receptor, the focus of this guide, primarily couples to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[3][4][5] This reduction in cAMP plays a crucial role in various cellular processes relevant to cardiovascular health, including platelet activation and cardiac contractility.[1][2][6][7]

In the cardiovascular system, the expression and activity of the EP3 receptor have been implicated in several disease states. Increased expression of the EP3 receptor has been observed in the heart following myocardial infarction and in models of angiotensin II-induced hypertension.[3][4][8] Functionally, activation of the EP3 receptor has been shown to reduce cardiac contractility, a detrimental effect in the context of heart failure.[1][2][9][10] Furthermore, on platelets, EP3 receptor activation potentiates aggregation induced by other agonists, contributing to thrombus formation, a key event in myocardial infarction and stroke.[6][7][11] These findings provide a strong rationale for the therapeutic targeting of the EP3 receptor with antagonists to mitigate its detrimental effects in cardiovascular disease.

Mechanism of Action of EP3 Antagonists

EP3 antagonists are a class of drugs that selectively bind to the EP3 receptor, preventing its activation by endogenous PGE2.[12] By blocking the EP3 receptor, these antagonists inhibit the downstream signaling cascade, primarily the Gαi-mediated reduction in cAMP. The therapeutic potential of EP3 antagonists in cardiovascular disease stems from two primary mechanisms: anti-platelet effects and cardioprotective effects.

Anti-platelet Effects

In platelets, a decrease in cAMP levels lowers the threshold for activation and aggregation. The EP3 receptor, by inhibiting adenylyl cyclase, contributes to this pro-thrombotic state.[5][6][7] EP3 antagonists counter this by preventing the PGE2-mediated decrease in cAMP, thereby inhibiting platelet aggregation and thrombus formation.[6][7] A key advantage of this mechanism is that EP3 antagonists appear to inhibit thrombosis, particularly at sites of atherosclerotic plaque inflammation where PGE2 levels are elevated, without significantly prolonging bleeding time, a major side effect of current antiplatelet therapies like P2Y12 antagonists.[6][7][13][14]

Cardioprotective Effects

In cardiomyocytes, activation of the EP3 receptor leads to a reduction in contractility.[1][2] Studies have shown that this negative inotropic effect is mediated by a decrease in the phosphorylation of phospholamban.[1][2] By blocking the EP3 receptor, antagonists can prevent this reduction in cardiac function. This is particularly relevant in conditions like heart failure and post-myocardial infarction, where preserving cardiac function is critical.[3][15] Furthermore, antagonism of the EP3 receptor has been shown to attenuate the increase in blood pressure and prevent a decline in cardiac function in animal models of hypertension.[4][8][16][17]

Key EP3 Antagonists in Development

Several EP3 antagonists have been investigated for their therapeutic potential. This section focuses on two prominent examples: DG-041 and L798,106.

DG-041

DG-041 is a potent and selective EP3 receptor antagonist that has progressed to Phase II clinical trials for the prevention of arterial thrombosis.[18][19] Preclinical studies demonstrated its ability to inhibit platelet aggregation without increasing bleeding time in animal models.[6][7] Clinical trials have further supported its profile as an anti-platelet agent with a potentially favorable safety profile compared to existing therapies.[18]

L798,106

L798,106 is another selective EP3 antagonist that has been extensively studied in preclinical models of cardiovascular disease.[1][4][8] Research has shown its efficacy in improving cardiac function in models of myocardial infarction and hypertension.[3][4][8][15] These studies highlight its potential as a cardioprotective agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of EP3 antagonists in cardiovascular disease.

Table 1: Preclinical Efficacy of EP3 Antagonists in Cardiovascular Models

| Compound | Model | Dose | Key Findings | Reference |

| DG-041 | Murine Thrombosis (FeCl3) | Not specified | Reduced thrombosis | [13] |

| Murine Atherothrombosis | Not specified | Reduced thrombosis | [13][20] | |

| Rat Bleeding Time | Not specified | No effect on bleeding time | [6][7] | |

| L798,106 | Mouse Myocardial Infarction | 40 µg/kg/day, s.c. | 37% increase in Ejection Fraction vs. vehicle | [15] |

| Mouse Ang II Hypertension | Not specified | Attenuated increase in blood pressure | [4][8][16][17] | |

| Mouse Langendorff (reversal) | Not specified | Reversed PGE2/sulprostone-induced decrease in +dp/dt and LVDP | [1] |

Table 2: Clinical Data for DG-041

| Phase | Population | Doses | Key Findings | Reference |

| Phase IIa | 144 PAD Patients | 100mg bid, 400mg bid | Dose-dependent reduction in inflammatory markers (CRP, MCP1, sICAM) | [18] |

| Pharmacology | Healthy Volunteers | Not specified | Concentration-dependent inhibition of platelet activation (VASP) and aggregation | [18] |

| Safety | Healthy Volunteers & PAD Patients | Up to 400mg bid | No drug-related serious adverse events; no discernible difference in adverse events vs. placebo | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of EP3 antagonists.

Mouse Langendorff Heart Preparation

This ex vivo model is used to assess cardiac contractile function.

-

Animal Preparation: Male C57Bl/6 mice are anesthetized.

-

Heart Isolation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

-

Data Acquisition: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure development (+dp/dt) are recorded.

-

Drug Administration: EP3 agonists (e.g., PGE2, sulprostone) and antagonists (e.g., L798,106) are added to the perfusion buffer at specified concentrations (e.g., 10⁻⁶ M).[1]

In Vivo Myocardial Infarction Model

This model is used to evaluate the effect of EP3 antagonists on cardiac function following an ischemic injury.

-

Animal Model: Male 10- to 12-week-old C57BL/6J mice are used.

-

Surgical Procedure: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction. Sham-operated animals undergo the same procedure without LAD ligation.

-

Drug Administration: Starting 3 days post-MI, mice are administered the EP3 antagonist L798,106 (e.g., 40 µg/kg per day, subcutaneous) or a vehicle control daily for a specified period (e.g., 2 weeks).[15]

-

Functional Assessment: Cardiac function is assessed by echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS).[3][15]

Platelet Aggregation Assay

This in vitro assay measures the ability of compounds to inhibit platelet aggregation.

-

Sample Preparation: Human platelet-rich plasma (PRP) or whole blood is obtained from healthy volunteers.

-

Agonist and Antagonist Incubation: Platelet samples are incubated with an EP3 antagonist (e.g., DG-041) or vehicle.

-

Induction of Aggregation: Aggregation is induced by adding a primary agonist (e.g., collagen, ADP) in the presence of an EP3 agonist (e.g., sulprostone (B1662612) or PGE2) to potentiate the response.

-

Measurement: Platelet aggregation is measured using light transmission aggregometry or flow cytometry to assess markers of platelet activation like P-selectin expression.[19][21]

Visualizations: Signaling Pathways and Experimental Workflows

PGE2 Signaling Through the EP3 Receptor

Caption: PGE2 binds to the EP3 receptor, activating Gαi to inhibit adenylyl cyclase and reduce cAMP.

Mechanism of EP3 Antagonist Action in Thrombosis

Caption: EP3 antagonists block PGE2-mediated platelet aggregation, reducing thrombosis with minimal bleeding risk.

Experimental Workflow for In Vivo MI Study

Caption: Workflow for evaluating the therapeutic effect of an EP3 antagonist in a mouse model of myocardial infarction.

Conclusion and Future Directions

The antagonism of the EP3 receptor represents a promising and innovative approach for the treatment of a range of cardiovascular diseases. The available preclinical and early-phase clinical data suggest that EP3 antagonists can effectively modulate platelet activity and confer cardioprotection with a potentially superior safety profile compared to existing antithrombotic agents. The targeted nature of this therapy, focusing on pathological conditions where PGE2 and EP3 receptor expression are upregulated, holds the potential for more precise and effective treatment.

Future research should focus on larger, well-designed clinical trials to definitively establish the efficacy and safety of EP3 antagonists in relevant patient populations. Further investigation into the role of EP3 in other cardiovascular pathologies, such as atherosclerosis and vascular smooth muscle cell proliferation, may unveil additional therapeutic applications. The continued development of novel and more selective EP3 antagonists will be crucial in realizing the full therapeutic potential of targeting this important signaling pathway in cardiovascular medicine.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. The deleterious role of the prostaglandin E2 EP3 receptor in angiotensin II hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor" by Xiaosong Gu, Jiang Xu et al. [scholarlycommons.henryford.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Understanding the role of prostaglandin E2 in regulating human platelet activity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. "The deleterious role of the prostaglandin E2 EP3 receptor in angiotens" by Timothy D. Bryson, Teja S. Pandrangi et al. [scholarlycommons.henryford.com]

- 18. Positive Clinical Results for DG041 Lead Product Development Highlights at deCODE R &D Event | deCODE genetics [decode.com]

- 19. DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Effects on platelet function of an EP3 receptor antagonist used alone and in combination with a P2Y12 antagonist both in-vitro and ex-vivo in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of EP3 Antagonism in Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Type 2 diabetes (T2D) is a complex metabolic disorder characterized by insulin (B600854) resistance and progressive pancreatic β-cell dysfunction. Emerging evidence points to the prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3) as a key negative regulator of β-cell function and survival. In the diabetic state, increased local inflammation leads to elevated PGE2 levels, which, through EP3 activation, suppress insulin secretion and impair β-cell compensatory mechanisms. This technical guide provides an in-depth analysis of the role of EP3 antagonists as a potential therapeutic strategy for T2D. We consolidate findings from preclinical studies, detailing the mechanism of action, effects on glucose homeostasis, and the underlying signaling pathways. This document summarizes quantitative data from key studies, provides detailed experimental protocols, and visualizes complex biological processes to support further research and development in this promising area.

Introduction: The EP3 Receptor in Pancreatic β-Cells

The EP3 receptor, a G-protein coupled receptor (GPCR), is a critical component of the prostaglandin signaling pathway. In pancreatic β-cells, the EP3 receptor is coupled to an inhibitory G-protein (Gi).[1] Upon binding its ligand, PGE2, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP, a crucial second messenger in insulin secretion, blunts the β-cell response to glucose and other secretagogues, ultimately impairing glucose-stimulated insulin secretion (GSIS).[2][3]

In the context of T2D, a state of chronic low-grade inflammation, the expression of both PGE2 and the EP3 receptor is upregulated in pancreatic islets.[2][4] This creates a local microenvironment where the inhibitory signaling through the EP3 receptor is pathologically enhanced, contributing to β-cell dysfunction and failure. Therefore, antagonizing the EP3 receptor presents a targeted approach to restore β-cell function and potentially halt the progression of T2D.

Mechanism of Action of EP3 Antagonists

EP3 antagonists are small molecules that competitively bind to the EP3 receptor, blocking the binding of endogenous PGE2. This action prevents the downstream signaling cascade that leads to the inhibition of adenylyl cyclase. By blocking this inhibitory signal, EP3 antagonists effectively increase intracellular cAMP levels in β-cells, thereby enhancing GSIS.[2]

Beyond the immediate effects on insulin secretion, studies have revealed that EP3 antagonism also promotes β-cell proliferation and survival.[5][6] This is particularly significant as T2D is associated with a progressive loss of functional β-cell mass. The pro-survival and proliferative effects of EP3 antagonists appear to be mediated, at least in part, through the activation of the Nrf2 antioxidant pathway, which protects β-cells from oxidative stress, a key contributor to β-cell death in T2D.[5][6] Furthermore, EP3 blockade has been shown to restore the expression of key β-cell identity genes and improve islet architecture in diabetic mouse models.[5]

Featured EP3 Antagonists

Two of the most extensively studied EP3 antagonists in the context of T2D are DG-041 and L-798,106.

-

DG-041: A potent and selective EP3 receptor antagonist.[7] Its chemical formula is C23H15Cl4FN2O3S2.

-

L-798,106: Another highly selective EP3 receptor antagonist.[8] Its chemical name is N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of EP3 antagonists in models of type 2 diabetes.

| Table 1: Effect of EP3 Antagonist DG-041 on β-Cell Mass and Proliferation in db/db Mice | |

| Parameter | Result |

| β-Cell Mass | Increased in DG-041-treated db/db mice.[5] |

| β-Cell Proliferation | Enhanced in DG-041-treated db/db mice.[5] |

| α-Cell Proliferation | No significant effect observed.[5] |

| Islet Architecture | Restored in DG-041-treated db/db mice.[5] |

| Table 2: Effect of EP3 Antagonist DG-041 on Gene Expression in Islets of db/db Mice | |

| Gene Category | Effect of DG-041 Treatment |

| β-Cell Identity Genes (e.g., Mafa, Nkx6.1) | Upregulated.[5] |

| β-Cell Function Genes (e.g., Ins1, Gck) | Upregulated.[5] |

| GLP-1 Receptor (Glp1r) Expression | Slightly increased.[5] |

| Nrf2 (Nfe2l2) and Downstream Targets | Increased expression.[5] |

| Markers of Oxidative Stress | Decreased.[5] |

| Table 3: Effect of EP3 Antagonist L-798,106 on Glucose-Stimulated Insulin Secretion (GSIS) | |

| Model | Effect of L-798,106 on GSIS |

| Islets from diabetic BTBR mice | Augmented GSIS.[2] |

| Islets from non-diabetic BTBR mice | No significant effect.[2] |

Signaling Pathways and Experimental Workflows

EP3 Receptor Signaling Pathway in Pancreatic β-Cells

Caption: EP3 receptor signaling cascade in pancreatic β-cells.

Experimental Workflow for Evaluating EP3 Antagonists

Caption: Workflow for preclinical evaluation of EP3 antagonists.

Detailed Experimental Protocols

Islet Isolation from Mice

-

Anesthesia and Perfusion: Anesthetize the mouse via intraperitoneal injection of a suitable anesthetic.

-

Pancreas Inflation: Cannulate the common bile duct and perfuse the pancreas with a cold collagenase solution (e.g., 0.5 mg/mL Collagenase P in HBSS).

-

Digestion: Excise the inflated pancreas, transfer it to a conical tube with additional collagenase solution, and incubate in a 37°C water bath with shaking for 12-15 minutes.

-

Islet Purification: Stop the digestion by adding cold HBSS with serum. Wash the digested tissue and purify the islets using a density gradient (e.g., Ficoll).

-

Islet Culture: Handpick the purified islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) before subsequent assays.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Pre-incubation: After overnight culture, pre-incubate isolated islets in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) for 1 hour at 37°C.

-

Basal Secretion: Transfer batches of size-matched islets (e.g., 10 islets per well) to fresh KRB buffer with low glucose and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

-

Stimulated Secretion: Transfer the same islets to KRB buffer containing high glucose (e.g., 16.7 mM) and incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

-

Insulin Quantification: Measure insulin concentration in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

β-Cell Proliferation (Ki67 Staining)

-

Tissue Preparation: Fix the pancreas in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

-

Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki67 overnight at 4°C. Co-stain with an insulin antibody to identify β-cells.

-

Secondary Antibody Incubation: Wash the sections and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Imaging and Quantification: Mount the slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope. Quantify the percentage of Ki67-positive β-cells.

Apoptosis Detection (TUNEL Assay)

-

Tissue Preparation and Permeabilization: Prepare pancreatic sections as for immunohistochemistry. After rehydration, permeabilize the tissue with proteinase K.

-

TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.

-

Detection: Visualize the labeled fragmented DNA using either a fluorescent detection system or a chromogenic reaction.

-

Counterstaining and Analysis: Counterstain with a nuclear stain (e.g., DAPI) and co-stain for insulin. Quantify the percentage of TUNEL-positive β-cells.

RNA Sequencing (RNA-Seq) of Isolated Islets

-

RNA Extraction: Isolate total RNA from cultured islets using a suitable RNA extraction kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA following a standard protocol (e.g., TruSeq RNA Library Prep Kit).

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and quantify gene expression. Identify differentially expressed genes between EP3 antagonist-treated and vehicle-treated groups.

Conclusion and Future Directions

The antagonism of the EP3 receptor represents a highly promising therapeutic strategy for type 2 diabetes. Preclinical evidence strongly suggests that EP3 blockade can ameliorate β-cell dysfunction by enhancing glucose-stimulated insulin secretion, promoting β-cell proliferation and survival, and reducing oxidative stress. The data summarized in this guide highlight the potential of EP3 antagonists to not only improve glycemic control but also to preserve and potentially expand the functional β-cell mass, addressing a core pathology of T2D.

Future research should focus on the long-term efficacy and safety of EP3 antagonists in more advanced preclinical models and ultimately in human clinical trials. Further elucidation of the downstream signaling pathways affected by EP3 antagonism will also be crucial for a comprehensive understanding of its therapeutic benefits. The detailed protocols and visualized pathways provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel treatments for type 2 diabetes.

References

- 1. Single-cell transcriptomics from human pancreatic islets: sample preparation matters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Single-cell RNA Sequencing and Analysis of Human Pancreatic Islets [jove.com]

- 4. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. explore.data.humancellatlas.org [explore.data.humancellatlas.org]

- 7. The effect of the EP3 antagonist DG-041 on male mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

The Pharmacodynamics of EP3 Antagonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of the selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3) antagonist, designated as compound 5 (also known as Compound 22). This document details its in vitro activity, mechanism of action, and the experimental protocols utilized for its characterization, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction to EP3 Antagonism

The EP3 receptor, a G-protein coupled receptor (GPCR), is one of four subtypes of receptors for PGE2.[1][2] Activation of the EP3 receptor is coupled to the inhibitory G-protein (Gi), which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling pathway is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, cardiovascular function, and metabolic diseases.[2][3] Consequently, antagonists of the EP3 receptor are being investigated as potential therapeutic agents for a range of conditions.

EP3 antagonists function by competitively binding to the EP3 receptor, thereby blocking the binding of its endogenous ligand, PGE2.[2] This inhibition prevents the downstream signaling cascade that would typically result from EP3 receptor activation.

In Vitro Pharmacodynamics of EP3 Antagonist 5 (Compound 22)

This compound has demonstrated potent and selective inhibitory activity at the human EP3 receptor. Its pharmacodynamic profile has been characterized through a series of in vitro assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (Compound 22) from in vitro studies.

| Parameter | Species | Value | Assay Type | Cell Line | Reference |

| Binding Affinity (Ki) | Human | 1 nM | Radioligand Displacement | CHO | [1] |

| Functional Activity (IC50) | Human | 6 nM | cAMP Functional Assay | CHO | [1] |

| Selectivity (Ki) | Human | 3.5 µM | Radioligand Displacement | - | [1] |

| Human | > 10 µM | Radioligand Displacement | - | [1] | |

| Human | > 10 µM | Radioligand Displacement | - | [1] |

Data for selectivity is presented for EP1, EP2, and EP4 receptors, respectively.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on its ability to block the canonical signaling pathway of the EP3 receptor.

Figure 1: EP3 Receptor Signaling Pathway and Antagonist Action.

As illustrated in Figure 1, the binding of PGE2 to the EP3 receptor activates the inhibitory G-protein (Gi). This in turn inhibits adenylate cyclase, leading to a reduction in the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates various cellular responses. This compound competitively binds to the EP3 receptor, preventing PGE2-mediated activation of this pathway.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacodynamics of this compound.

Radioligand Displacement Binding Assay

This assay is performed to determine the binding affinity (Ki) of the antagonist for the EP3 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the human EP3 receptor.

Materials:

-

CHO cells overexpressing the human EP3 receptor.

-

Radioligand (e.g., [3H]-PGE2).

-

This compound (Compound 22) at various concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare membranes from CHO cells overexpressing the human EP3 receptor.

-

Incubate the cell membranes with a fixed concentration of the radioligand ([3H]-PGE2) and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional potency (IC50) of the antagonist in inhibiting the agonist-induced decrease in cAMP levels.

Objective: To determine the ability of this compound to block the EP3 agonist-induced inhibition of cAMP production.

Materials:

-

CHO cells overexpressing the human EP3 receptor.

-

EP3 receptor agonist (e.g., sulprostone).

-

This compound (Compound 22) at various concentrations.

-

Forskolin (to stimulate basal cAMP levels).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Seed CHO cells overexpressing the human EP3 receptor in a multi-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of an EP3 agonist (e.g., sulprostone) in the presence of forskolin.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

Experimental and Logical Workflow

The characterization of a novel EP3 antagonist like compound 5 typically follows a structured workflow, from initial in vitro screening to in vivo evaluation.

Figure 2: Logical Workflow for EP3 Antagonist Characterization.

The workflow begins with in vitro assays to establish the compound's binding affinity and functional potency at the target receptor. This is followed by selectivity profiling against other related receptors to ensure target specificity. Promising candidates then advance to in vivo studies to evaluate their pharmacokinetic properties and pharmacodynamic effects in a relevant animal model. For instance, an intravenous glucose tolerance test (ivGTT) in rats can be used to assess the in vivo efficacy of an EP3 antagonist in reversing agonist-induced suppression of glucose-stimulated insulin (B600854) secretion.[1]

Conclusion

This compound (Compound 22) is a potent and selective inhibitor of the human EP3 receptor, as demonstrated by its low nanomolar binding affinity and functional inhibitory concentration. Its mechanism of action involves the blockade of the Gi-coupled signaling pathway, preventing the PGE2-mediated decrease in intracellular cAMP. The experimental protocols outlined in this guide provide a framework for the comprehensive pharmacodynamic characterization of this and other novel EP3 receptor antagonists. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E Receptor EP3 (PTGER3) Polyclonal Antibody (APR-065-200UL) [thermofisher.com]

Methodological & Application

Application Notes and Protocols for In Vitro Use of EP3 Antagonist 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP3 antagonist 5, also identified as Compound 22, is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 3 (EP3).[1][2] The EP3 receptor, a G-protein coupled receptor (GPCR), is a key component of the prostaglandin signaling pathway and is implicated in a wide array of physiological and pathophysiological processes. These include inflammation, pain perception, regulation of body temperature, platelet aggregation, and the progression of certain cancers.[3][4][5][6] By competitively blocking the binding of its endogenous ligand PGE2, this compound serves as a valuable tool for investigating the role of the EP3 receptor in these processes and as a potential therapeutic agent.[3]

These application notes provide detailed protocols for the in vitro characterization and utilization of this compound in common cell-based assays.

Data Presentation

The following tables summarize the in vitro activity of this compound and other relevant EP3 antagonists. This data is essential for experimental design, including determining appropriate compound concentrations.

Table 1: In Vitro Potency of this compound (Compound 22)

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | EP3 Antagonist Activity | Not Specified | IC50 | 67 nM | [1][2] |

Table 2: In Vitro Activity of Other Selective EP3 Receptor Antagonists

| Compound | Target | Assay Type | Parameter | Value |

| L-798,106 | EP3 | Radioligand Binding | Ki | 0.3 nM |

| ONO-AE3-240 | EP3 | Radioligand Binding | Ki | 0.23 nM |

| ONO-AE3-240 | EP3 | Calcium Mobilization | IC50 | 1.5 nM |

| DG-041 | EP3 | Radioligand Binding | Ki | 3.6 nM |

| DG-041 | EP3 | cAMP Functional Assay | IC50 | 12 nM |

Signaling Pathway

The EP3 receptor is unique among the PGE2 receptors due to its ability to couple to multiple G proteins, primarily Gi, but also Gs and G13. This differential coupling leads to a variety of downstream signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Caption: EP3 Receptor Signaling Pathways.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of this compound.

Cyclic AMP (cAMP) Measurement Assay

This assay quantifies the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing the EP3 receptor.

Materials:

-

Cells expressing the EP3 receptor (e.g., CHO-K1 or HEK293 cells)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

EP3 receptor agonist (e.g., Sulprostone)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

96-well or 384-well microplates

Procedure:

-

Cell Culture: Culture EP3-expressing cells in appropriate medium supplemented with FBS.

-

Cell Seeding: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare a dilution series of this compound and the EP3 agonist in assay buffer.

-

Assay: a. Wash the cells with serum-free medium. b. Pre-incubate the cells with the PDE inhibitor for 10-30 minutes. c. Add different concentrations of this compound to the wells and incubate for 15-30 minutes. d. Add the EP3 agonist at a concentration that gives a sub-maximal response (e.g., EC80) to all wells except the negative control. e. Incubate for a further 15-30 minutes.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the agonist-induced increase in intracellular calcium, a downstream effect of EP3 receptor activation via Gq coupling.

Materials:

-

Cells expressing the EP3 receptor

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

EP3 receptor agonist (e.g., Sulprostone)

-

This compound

-

Assay buffer (e.g., HBSS)

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

-

Cell Seeding: Seed cells into black-walled, clear-bottom microplates.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye. b. Wash the cells with assay buffer and incubate with the loading buffer for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare dilutions of this compound and the EP3 agonist in assay buffer.

-

Assay: a. Place the cell plate into the fluorescence plate reader. b. Add different concentrations of this compound to the wells and incubate. c. Measure baseline fluorescence. d. Inject the EP3 agonist and immediately begin recording the fluorescence signal over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log concentration of this compound to calculate the IC50.

Cell Migration (Scratch) Assay

This assay assesses the effect of this compound on the migration of cells, a process in which the EP3 receptor can be involved.

Materials:

-

Adherent cell line of interest (e.g., endothelial cells, cancer cells)

-

Cell culture medium

-

This compound

-

P200 pipette tip or a dedicated scratch tool

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.

-

Scratch Creation: a. Once confluent, create a "scratch" in the monolayer using a sterile pipette tip. b. Wash the wells gently with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound or vehicle control to the wells.

-

Imaging: a. Capture images of the scratch at time zero. b. Incubate the plate and capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

-

Data Analysis: a. Measure the area of the scratch at each time point for all conditions. b. Calculate the percentage of wound closure over time for each concentration of the antagonist compared to the vehicle control.

Caption: Cell Migration Scratch Assay Workflow.

Platelet Aggregation Assay

This assay evaluates the ability of this compound to inhibit platelet aggregation, a key process in thrombosis where EP3 receptors play a pro-aggregatory role.

Materials:

-

Freshly drawn human blood

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., ADP, collagen, or the EP3 agonist Sulprostone)

-

This compound

-

Platelet aggregometer

Procedure:

-

PRP and PPP Preparation: a. Collect blood into tubes containing anticoagulant. b. Centrifuge the blood at a low speed to obtain PRP. c. Centrifuge the remaining blood at a high speed to obtain PPP.

-

Assay: a. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). b. Pipette PRP into the aggregometer cuvettes and incubate at 37°C. c. Add different concentrations of this compound or vehicle control and incubate for a short period. d. Add the platelet agonist to induce aggregation. e. Record the change in light transmission for several minutes.

-

Data Analysis: a. Determine the maximum percentage of aggregation for each condition. b. Plot the percentage of inhibition of aggregation against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of EP3 receptor function. The protocols provided herein offer a framework for characterizing its activity in various cellular contexts. Researchers should optimize these protocols based on the specific cell types and experimental conditions used in their studies. Careful consideration of agonist and antagonist concentrations, incubation times, and appropriate controls are crucial for obtaining reliable and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]